1,4-Dichloro-2-butyne

Descripción general

Descripción

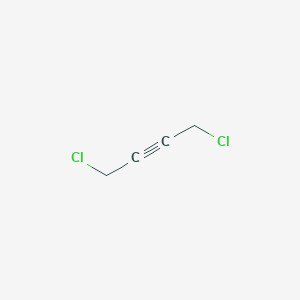

1,4-Dichloro-2-butyne (CAS 821-10-3) is a chlorinated alkyne with the molecular formula C₄H₄Cl₂ and molecular weight 122.98 g/mol . It is synthesized via the reaction of 2-butyne-1,4-diol with thionyl chloride (SOCl₂) in the presence of pyridine, yielding a product confirmed by IR, ¹H/¹³C NMR, and mass spectrometry . Its UV spectrum exhibits a unique "W"-shaped λmax shift with increasing solvent polarity, attributed to electronic transitions influenced by the triple bond and chlorine substituents .

This compound serves as a versatile intermediate in pharmaceuticals, agrochemicals, and polymer materials. For example, it is used to synthesize purine derivatives for medicinal chemistry and cationic gemini surfactants with high thermal stability (>240°C) for oilfield applications .

Métodos De Preparación

1,4-Dichloro-2-butyne can be synthesized through several methods:

From 1,4-butynediol: This method involves treating 1,4-butynediol with thionyl chloride.

Dehydrochlorination: Another method involves the dehydrochlorination of this compound using sodium hydroxide in an alcoholic medium at around 70°C.

Análisis De Reacciones Químicas

1,4-Dichloro-2-butyne undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Isomerization: Under certain conditions, it can undergo acetylene-diene isomerization to form compounds like 2-chloro-4-methoxy-1,3-butadiene.

Dehydrochlorination: This reaction with sodium hydroxide can produce diacetylene.

Aplicaciones Científicas De Investigación

Organic Synthesis

1,4-Dichloro-2-butyne serves as a crucial intermediate in organic synthesis. It is involved in the preparation of various compounds, including:

- Diacetylene : DCB reacts with sodium hydroxide to produce diacetylene, which is important for synthesizing polymers and other organic compounds .

- Chlorinated Compounds : DCB can be chlorinated further to yield meso-1,2,3,4-tetrachlorobutane, which is a precursor for 2,3-dichloro-1,3-butadiene. The latter can be polymerized or copolymerized to generate useful materials .

Polymer Chemistry

In polymer chemistry, DCB is utilized for its unique reactivity:

- Polymerization : 2,3-dichloro-1,3-butadiene derived from DCB can undergo homopolymerization or copolymerization with other monomers like chloroprene to form elastomers and plastics with desirable properties .

- Material Development : DCB has been noted for its application in developing battery materials and other advanced materials due to its chemical stability and reactivity .

Applications in Cell Biology

DCB finds applications in cell biology research:

- Cell Culture : It is used in laboratories for cell culture applications due to its role as a reagent in various biochemical reactions .

- Testing Laboratories : Its properties make it suitable for use in testing laboratories focused on chemical safety and biological assays .

Case Study 1: Synthesis of Diacetylene

A study demonstrated the synthesis of diacetylene from DCB using sodium hydroxide. Various modifications were tested to optimize yield and purity. The results indicated that the reaction conditions significantly influenced the efficiency of diacetylene production.

Case Study 2: Polymerization of 2,3-Dichloro-1,3-butadiene

Research conducted on the polymerization of 2,3-dichloro-1,3-butadiene showed that copolymers formed with chloroprene exhibited enhanced mechanical properties compared to homopolymers. The study highlighted the potential applications of these copolymers in industrial settings.

Mecanismo De Acción

The mechanism of action of 1,4-Dichloro-2-butyne involves its reactivity with nucleophiles and bases. For instance, in the presence of potassium hydroxide, it can undergo isomerization to form various products depending on the reaction conditions . The compound’s reactivity is primarily due to the presence of the triple bond and the two chlorine atoms, which make it susceptible to nucleophilic attack and elimination reactions.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Physical Properties

Key Observations :

- This compound has a higher boiling point (165–168°C) compared to its alkene analogs due to stronger dipole-dipole interactions from the polarized C≡C bond .

- The saturated analog, 1,4-dichlorobutane , lacks π-electrons, making it less reactive in cycloaddition or substitution reactions .

This compound

- Isomerization : Under basic conditions, it undergoes acetylenic-to-allenic isomerization, producing intermediates like 2-chloro-1-buten-3-yne .

- Surfactant Synthesis : Reacts with amido-amine intermediates to form gemini surfactants (GS3) with rigid spacers, which exhibit lower critical micelle concentration (CMC) and enhanced thermal stability (>240°C) .

- Pharmaceutical Intermediates : Used in alkylation reactions, e.g., with 2,6-dichloropurine to yield N9-substituted purines .

1,4-Dichloro-2-butenes (E/Z Isomers)

- Addition Reactions : Participate in electrophilic additions (e.g., halogenation) due to the C=C bond. The trans-isomer is more sterically accessible .

- Industrial Uses : Serve as intermediates in polymer and agrochemical synthesis but are less thermally stable than the alkyne .

1,4-Dichlorohexafluoro-2-butene

- Enhanced Stability : Fluorine atoms increase resistance to hydrolysis and oxidation, making it suitable for high-performance materials .

Thermal and Solubility Properties

- Thermal Stability :

- Solubility :

Toxicity and Handling

Actividad Biológica

1,4-Dichloro-2-butyne (CAS Number: 821-10-3) is an organochlorine compound characterized by its unique alkyne structure with two chlorine atoms attached at the first and fourth carbon positions. This compound is notable for its significant chemical reactivity and potential biological activity, particularly concerning its toxicity. Despite limited research compared to other organic compounds, the biological implications of this compound warrant a comprehensive examination.

This compound has the molecular formula C₄H₄Cl₂ and exists as a colorless liquid. Its structure includes a carbon-carbon triple bond, which contributes to its reactivity. The presence of chlorine atoms enhances its potential for hazardous biological interactions.

Toxicological Profile

The biological activity of this compound primarily revolves around its toxicological effects. Key findings include:

- Acute Toxicity : The compound is classified as acutely toxic. Inhalation, ingestion, or dermal exposure can lead to severe irritation and damage to the skin and eyes. Symptoms may include coughing, wheezing, and respiratory distress due to lung irritation .

- Carcinogenic Potential : While there are indications that prolonged exposure could have carcinogenic effects, definitive classifications are lacking. Current assessments suggest it may be suspected of being carcinogenic based on structural analogies with other hazardous compounds .

- Environmental Impact : The compound poses risks to environmental health when released into ecosystems, potentially affecting aquatic life and soil microorganisms due to its high reactivity.

Synthesis Methods

This compound can be synthesized through various methods:

- Dehydrohalogenation of 1,4-Dichlorobut-2-ene .

- Reaction of 1,1-Dichloro-2-butene with potassium tert-butoxide .

These methods highlight the versatility in producing this compound from readily available precursors.

Case Studies and Research Findings

Research on the biological activity of this compound has been limited but indicative of its potential hazards:

Case Study 1: Skin Irritation

A study highlighted that dermal exposure to this compound resulted in significant skin irritation characterized by redness and blistering. Prolonged contact led to chronic skin conditions in laboratory settings .

Case Study 2: Respiratory Effects

Inhalation studies demonstrated that exposure to vapors caused respiratory distress in animal models, leading to symptoms such as coughing and shortness of breath. These findings underscore the importance of protective measures in environments where the compound is used .

Comparative Analysis with Similar Compounds

To understand the biological activity of this compound better, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Bromo-2-butyne | Alkyne | Contains bromine instead of chlorine; different reactivity. |

| 3-Chloro-1-butyne | Alkyne | Different chlorine positioning; distinct reactivity patterns. |

| 1,3-Dichlorobutene | Alkene | Lacks alkyne functionality; used in polymer production. |

| 3,4-Dichlorobutene | Alkene | Isomer serving primarily as an intermediate for chloroprene synthesis. |

This table illustrates the diversity within chlorinated hydrocarbons while emphasizing the unique properties of this compound that contribute to its specific biological activity and applications.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of 1,4-Dichloro-2-butyne critical for experimental design?

- Answer: this compound (C₄H₄Cl₂) has a molecular weight of 122.98 g/mol, a boiling point of 164°C (at 15 mmHg), and a density of 1.258 g/cm³ . Its linear alkyne structure with terminal chlorides makes it highly reactive in cross-coupling reactions. These properties dictate solvent selection (e.g., ethers or chlorinated solvents for solubility) and reaction temperature control to avoid decomposition.

Q. What synthetic routes are available for this compound, and how can by-product formation be minimized?

- Answer: A common route involves chlorination of 2-butyne-1,4-diol with thionyl chloride (SOCl₂) under basic conditions. By-products like this compound isomers can form due to exothermic side reactions. Mitigation strategies include maintaining temperatures <20°C, dropwise addition of SOCl₂, and post-reaction neutralization to isolate the product .

Q. How should this compound be stored and handled to ensure laboratory safety?

- Answer: Store at 0–6°C in airtight containers to prevent moisture absorption and decomposition. Use inert atmospheres (N₂/Ar) during handling, and avoid contact with oxidizing agents or bases due to potential exothermic reactions. Personal protective equipment (PPE) including nitrile gloves and fume hoods is mandatory .

Advanced Research Questions

Q. How can gas chromatography-mass spectrometry (GC-MS) be optimized for purity analysis of this compound?

- Answer: Use a DB-1 capillary column (30 m × 0.25 mm × 0.25 µm) with helium carrier gas and a temperature ramp of 3°C/min (40°C to 325°C). The retention index (RI) of 864.6 aids identification. Confirm purity by comparing spectral data with NIST reference libraries .

Q. What thermodynamic parameters are essential for studying isomerization equilibria in halogenated butynes?

- Answer: Enthalpies of combustion (ΔH°c) and formation (ΔH°f), such as those reported for dichlorobutane isomers (e.g., 1,3- and 1,4-dichlorobutane: ΔH°c ≈ -2,300 kJ/mol), provide insights into stability trends. Isomerization equilibria require monitoring via calorimetry or computational methods (DFT) under controlled temperatures .

Q. What strategies can resolve contradictions in spectral data when characterizing this compound derivatives?

- Answer: Cross-validate nuclear magnetic resonance (NMR) chemical shifts (e.g., δ ~5.8 ppm for alkyne protons) with infrared (IR) spectra (C≡C stretch ~2,120 cm⁻¹). Discrepancies may arise from solvent effects or impurities; use high-resolution MS (HRMS) and X-ray crystallography for unambiguous confirmation .

Q. How do regulatory guidelines (e.g., RCRA, DOT) impact the disposal of this compound in academic research?

- Answer: Classified as RCRA waste U074, it requires halogenated solvent disposal protocols. Neutralize residual reactivity with aqueous NaHCO₃ before incineration. Document compliance with DOT Hazard Class 4.3 (water-reactive substances) during transport .

Propiedades

IUPAC Name |

1,4-dichlorobut-2-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl2/c5-3-1-2-4-6/h3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHDLEVSZBOHOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#CCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061165 | |

| Record name | 1,4-Dichloro-2-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or pale yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 1,4-Dichloro-2-butyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9750 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.86 [mmHg] | |

| Record name | 1,4-Dichloro-2-butyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9750 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

821-10-3 | |

| Record name | 1,4-Dichloro-2-butyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=821-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butyne, 1,4-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-DICHLORO-2-BUTYNE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butyne, 1,4-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Dichloro-2-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dichlorobut-2-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.